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molecular formula C7H16O4 B8739312 2-(2,2-dimethoxyethyl)propane-1,3-diol CAS No. 99776-32-6

2-(2,2-dimethoxyethyl)propane-1,3-diol

Cat. No. B8739312
M. Wt: 164.20 g/mol
InChI Key: HZMZQSQAYFTAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04798833

Procedure details

Diethyl (2,2-dimethoxyethyl)malonate (115.0 g, 0.46 mol) was added to a suspension of lithium aluminum hydride (38.0 g, 1.00 mol) in 400 ml of dry ether at a rate to maintain a gentle reflux. After stirring for 15 min. 40 ml of water, 40 ml of 15% aqueous NaOH, and 120 ml of water were added and stirring was continued until a white suspension was obtained. The inorganic salts were filtered off and extracted with several 200 ml portions of tetrahydrofuran (THF). The combined organic extracts were evaporated and distilled twice in vacuum to yield 50.23 g (66.5%) of the title compound. B.p. 116°-125° (0.02 mm Hg).
Name
Diethyl (2,2-dimethoxyethyl)malonate
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Two
Yield
66.5%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:16][CH3:17])[CH2:4][CH:5]([C:11](OCC)=[O:12])[C:6](OCC)=[O:7].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>CCOCC>[CH3:17][O:16][CH:3]([O:2][CH3:1])[CH2:4][CH:5]([CH2:11][OH:12])[CH2:6][OH:7] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Diethyl (2,2-dimethoxyethyl)malonate
Quantity
115 g
Type
reactant
Smiles
COC(CC(C(=O)OCC)C(=O)OCC)OC
Name
Quantity
38 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
O
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
120 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain a gentle reflux
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
was obtained
FILTRATION
Type
FILTRATION
Details
The inorganic salts were filtered off
EXTRACTION
Type
EXTRACTION
Details
extracted with several 200 ml portions of tetrahydrofuran (THF)
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were evaporated
DISTILLATION
Type
DISTILLATION
Details
distilled twice in vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(CC(CO)CO)OC
Measurements
Type Value Analysis
AMOUNT: MASS 50.23 g
YIELD: PERCENTYIELD 66.5%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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